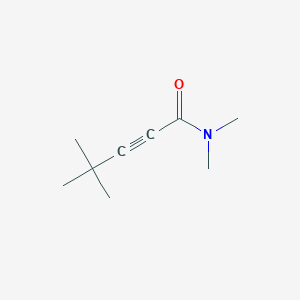![molecular formula C7H2Cl4N8O B14636635 N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea CAS No. 57166-14-0](/img/structure/B14636635.png)
N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea typically involves the reaction of cyanuric chloride with urea. The process begins with the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by urea under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate are used as bases to facilitate the substitution reaction.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a triazine-amine derivative, while hydrolysis yields triazine derivatives and corresponding amines.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea involves its interaction with biological molecules. The triazine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor to many triazine derivatives, known for its reactivity and use in various chemical syntheses.
4,6-Dichloro-1,3,5-triazin-2-amine: Similar in structure but with different substituents, used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides and as an intermediate in organic synthesis.
Uniqueness
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is unique due to its dual triazine rings connected by a urea linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57166-14-0 |
|---|---|
Molekularformel |
C7H2Cl4N8O |
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
1,3-bis(4,6-dichloro-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C7H2Cl4N8O/c8-1-12-2(9)15-5(14-1)18-7(20)19-6-16-3(10)13-4(11)17-6/h(H2,12,13,14,15,16,17,18,19,20) |
InChI-Schlüssel |
DJLVJDYYTKTUFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)Cl)Cl)NC(=O)NC2=NC(=NC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)




![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)





